molecular formula C9H8IN B8741238 3-Ethyl-4-iodobenzonitrile

3-Ethyl-4-iodobenzonitrile

Cat. No.: B8741238
M. Wt: 257.07 g/mol
InChI Key: BTTODLVUYZDUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-iodobenzonitrile is a benzonitrile derivative featuring an ethyl group at the 3-position and an iodine atom at the 4-position of the benzene ring. The nitrile group (-CN) at position 1 contributes to its electron-withdrawing character, while the ethyl substituent provides a mild electron-donating inductive effect. This compound is hypothesized to serve as a versatile intermediate in pharmaceutical synthesis, particularly in coupling reactions (e.g., Suzuki-Miyaura) where iodine acts as a leaving group.

Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

3-ethyl-4-iodobenzonitrile

InChI

InChI=1S/C9H8IN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3

InChI Key

BTTODLVUYZDUNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to 3-Ethyl-4-iodobenzonitrile, differing in substituent positions, functional groups, or halogen placement:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Ethyl (3), Iodo (4) C₉H₈IN 257.07* Electron-donating ethyl, iodine for coupling -
4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile 3-Ethoxy, 4-(2-Cl-benzyloxy), 5-Iodo C₁₆H₁₃ClINO₂ 413.64 Bulky substituents, halogen diversity
3-Ethoxy-4-hydroxy-5-iodobenzonitrile 3-Ethoxy, 4-Hydroxy, 5-Iodo C₉H₈INO₂ 289.07 H-bonding capacity, enhanced solubility
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile 3-Iodo, 4-(3-F-benzyloxy) C₁₄H₉FINO 345.13 Electron-withdrawing fluorine, steric hindrance

Substituent Effects on Reactivity and Properties

Electronic Effects
  • This compound : The ethyl group (electron-donating) slightly activates the aromatic ring, while iodine (weakly electron-withdrawing) deactivates it. This balance may direct electrophilic substitution to specific positions.
  • 3-Ethoxy-4-hydroxy-5-iodobenzonitrile: The ethoxy group (stronger electron-donor than ethyl) enhances ring activation, and the hydroxyl group enables hydrogen bonding, improving solubility in polar solvents .
Steric and Halogen Effects
  • The 2-chlorobenzyloxy group in 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile introduces steric bulk, which may hinder reactions at the 4-position. Chlorine’s electronegativity could also stabilize intermediates in synthesis .
  • Iodine Placement : In this compound, iodine at the 4-position contrasts with its placement at the 5-position in and ’s compounds. This positional difference impacts regioselectivity in subsequent reactions.

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